3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
3-(2-Oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core linked to a piperazine moiety via an ethyl ketone bridge, with a 4-phenylthiazole substituent. This structure is designed to optimize interactions with biological targets, particularly sigma-2 (σ-2) receptors, which are implicated in cancer cell proliferation and apoptosis . The compound’s synthesis involves coupling benzoxazolone derivatives with functionalized piperazine intermediates, as seen in analogous protocols for related bivalent ligands . Its structural complexity allows for modulation of receptor binding affinity and selectivity, making it a candidate for antitumor applications .
Properties
IUPAC Name |
3-[2-oxo-2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c28-22(15-27-19-8-4-5-9-20(19)30-23(27)29)26-12-10-25(11-13-26)14-21-24-18(16-31-21)17-6-2-1-3-7-17/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFGILVPTVZYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the LasR system in Pseudomonas aeruginosa, a Gram-negative bacterium. The LasR system is a key component of the quorum sensing pathways in these bacteria, which are responsible for cell-cell communication and coordination of various behaviors such as biofilm formation and virulence production.
Mode of Action
The compound interacts with the LasR system by binding to its active site. This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate their behaviors. The compound shows a better affinity for the LasR system compared to other reference compounds.
Biochemical Pathways
By inhibiting the LasR system, the compound affects the quorum sensing pathways in Pseudomonas aeruginosa. These pathways are used by the bacteria to respond to external factors such as nutrient availability and to coordinate various behaviors. Therefore, the compound’s action can lead to a reduction in biofilm formation and virulence production.
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 towardPseudomonas aeruginosa. This suggests that the compound may have good bioavailability.
Result of Action
The compound’s action results in a disruption of the bacteria’s ability to coordinate their behaviors. This includes a reduction in biofilm formation and virulence production. In addition, the compound showed promising quorum-sensing inhibitor activities with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the concentration at which it is applied. .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit quorum sensing in Gram-negative bacteria, which is a form of bacterial cell-cell communication. This interaction involves binding to the active site of the LasR protein, a key player in the quorum sensing pathway.
Cellular Effects
The compound’s effects on cells are largely due to its interactions with proteins and enzymes. It has been shown to inhibit the growth of Pseudomonas aeruginosa, a Gram-negative bacterium, at high concentrations. Furthermore, it has moderate anti-biofilm formation properties, which could influence cell function and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Docking studies have revealed that it binds to the active site of the LasR protein with better affinity compared to reference compounds. This binding inhibits the function of LasR, thereby disrupting the quorum sensing pathway.
Biological Activity
The compound 3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-Alzheimer's disease applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, typically starting from commercially available precursors. The key steps include the formation of the benzo[d]oxazole scaffold and subsequent modifications to introduce the thiazole and piperazine moieties.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds similar to this compound. For example, derivatives have shown effectiveness in protecting PC12 cells from Aβ25-35-induced apoptosis. This is achieved through various mechanisms:
- Reduction of Neurotoxicity : In vitro studies demonstrate that these compounds significantly reduce neurotoxicity in PC12 cells, which are a model for neuronal function and health .
- Inhibition of Apoptotic Pathways : The compound inhibits the expression of pro-apoptotic factors such as Bax while promoting anti-apoptotic factors like Bcl-2, thereby modulating cell survival pathways .
- Regulation of Key Enzymes : It has been observed that these compounds can inhibit β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a critical target in Alzheimer's disease therapy .
The mechanism through which this compound exerts its effects involves multiple signaling pathways:
- Akt/GSK-3β/NF-kB Pathway : This pathway plays a significant role in neuronal survival and apoptosis. Compounds have been shown to modulate the activity of GSK-3β and NF-kB, leading to reduced apoptosis in neuronal cells .
- Oxidative Stress Reduction : The compound exhibits antioxidant properties, which help mitigate oxidative stress-induced damage in neurons .
Data Tables
Case Studies
Several studies have investigated related compounds with similar structures:
- Study on Benzo[d]oxazole Derivatives : A series of benzo[d]oxazole derivatives were synthesized and evaluated for their neuroprotective effects against Aβ toxicity. Results indicated significant protection against neurodegeneration, highlighting their potential as therapeutic agents for Alzheimer's disease .
- Thiazole Derivatives : Research on thiazole derivatives has shown broad-spectrum biological activity, including antibacterial and anti-inflammatory properties, which could complement the neuroprotective effects observed in related compounds .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for therapeutic development:
Anticancer Activity
Research indicates that derivatives of benzo[d]oxazole, including the compound , have shown promising anticancer properties. These compounds can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that benzo[d]oxazole derivatives can effectively reduce neurotoxicity associated with amyloid-beta-induced cellular damage, which is relevant in Alzheimer's disease research .
Anti-inflammatory Effects
Thiazole-containing compounds have been recognized for their anti-inflammatory properties. The thiazole moiety in this compound may contribute to its ability to inhibit inflammatory pathways, making it a potential candidate for treating conditions characterized by excessive inflammation .
Anticonvulsant Properties
Compounds with similar structural features have been evaluated for anticonvulsant activity, showing effectiveness in reducing seizure activity in preclinical models. This suggests that the compound may also possess similar properties, warranting further investigation .
Synthesis and Derivatives
The synthesis of 3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthesis pathway often includes:
- Formation of the thiazole ring.
- Introduction of the piperazine moiety.
- Coupling with benzo[d]oxazole derivatives.
These synthetic strategies are crucial for optimizing the pharmacological profile of the compound.
Case Studies and Research Findings
Several studies have explored the efficacy of compounds related to this compound:
Anticancer Studies
In vitro studies have shown that benzo[d]oxazole derivatives can significantly reduce cell viability in various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The mechanism is often linked to the inhibition of specific kinases involved in cancer progression .
Anti-inflammatory Research
A series of thiazole-based derivatives were tested for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. Some derivatives exhibited significant COX-II selectivity, suggesting potential for developing safer anti-inflammatory agents .
Neurological Studies
Research has indicated that compounds similar to 3-(2-oxo...) can ameliorate neurotoxicity in models of neurodegenerative diseases, highlighting their potential as therapeutic agents against conditions like Alzheimer's disease .
Data Tables
| Property | Value/Observation |
|---|---|
| Anticancer Activity | Effective against HT29 and MCF7 cell lines |
| Anti-inflammatory Potential | Significant COX-II inhibition observed |
| Anticonvulsant Activity | Potential reduction in seizure activity |
Chemical Reactions Analysis
Table 1: Reaction Pathways and Conditions
Piperazine Nitrogen Reactivity
The piperazine moiety undergoes:
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Acylation : Reaction with acetyl chloride in ethanol yields N-acetyl derivatives (m.p. 167–169°C) ( ).
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Sulfonylation : Treatment with aryl sulfonyl chlorides produces sulfonamide analogs (e.g., IC₅₀ = 0.44 μM for COX-II inhibition) ( ).
Thiazole Ring Modifications
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Electrophilic substitution : Bromination at the thiazole C5 position using NBS in CCl₄ ( ).
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Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis ( ).
Oxidation
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Oxazolone ring : Hydrogen peroxide in acidic medium oxidizes the oxazolone to a carboxylate derivative ( ).
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Thiazole sulfur : Controlled oxidation with mCPBA forms sulfoxide intermediates ( ).
Reduction
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Nitro groups : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines ( ).
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Ketone reduction : NaBH₄ selectively reduces the 2-oxoethyl group to a hydroxyl analog ( ).
Ring-Opening and Rearrangements
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Oxazolone hydrolysis : Under basic conditions (NaOH/H₂O), the benzoxazolone ring opens to form 2-aminophenol derivatives ( ).
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Thermal rearrangements : Heating above 150°C induces thiazole-to-imidazole ring transformations ( ).
Table 2: Pharmacologically Active Derivatives
| Derivative Structure | Biological Activity | IC₅₀ (μM) | Citation |
|---|---|---|---|
| N-Acetyl-piperazine analog | COX-II inhibition | 0.44 | |
| Brominated thiazole derivative | Antiproliferative (K562 cells) | 1.33 |
Mechanistic Insights
-
COX-II inhibition : The phenylthiazole group interacts with Tyr-385 and Val-523 residues via π-π stacking and hydrophobic interactions ( ).
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Metabolic stability : Piperazine methylation reduces hepatic clearance by 40% in microsomal assays ( ).
Industrial-Scale Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoxazolone/Benzothiazolone Cores
Compounds 5i–5l (from ) share a bivalent design, combining benzoxazolone or benzothiazolone units with piperazine linkers. Key differences include:
- Chain length : Compounds 5i and 5k use butyl/pentyl spacers, whereas the target compound employs an ethyl ketone bridge.
- Substituents : The target compound’s 4-phenylthiazole group contrasts with simpler alkyl/aryl groups in 5i–5l .
Piperazine-Containing Anticancer Agents
The target compound’s piperazine-thiazole motif aligns with σ-2 agonists like CB-64D and CB-184 (), which induce apoptosis in breast cancer cells. Key distinctions include:
- EC50 Values : CB-64D exhibits EC50 ≈ 10 µM in MCF-7 cells , while the target compound’s potency remains unquantified in provided evidence.
- Mechanism : Unlike caspase-dependent apoptosis by doxorubicin, σ-2 agonists like CB-64D act via caspase-independent pathways . Structural similarities suggest the target compound may share this mechanism.
COX-Inhibitory Piperazinylmethylquinazolinones
Compounds 113–115 () feature piperazinylmethylquinazolinone cores with cyclohexyl/adamantyl substituents. Unlike the target compound, these derivatives show dual COX-1/COX-2 inhibition (IC50: 0.5–5 µM) and anti-inflammatory activity.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis is feasible via established routes for benzoxazolone-piperazine conjugates, though yields (~50%) are moderate compared to simpler analogues .
- Biological Potential: Structural parallels to σ-2 agonists suggest antitumor activity, but empirical validation is needed. Its phenylthiazole group may enhance receptor affinity over simpler aryl substituents .
- Differentiation from Analogues : Unlike COX inhibitors (e.g., 113–115 ) or flexible bivalent ligands (e.g., 5i–5l ), the target compound’s rigid, thiazole-rich structure positions it as a specialized σ-2 modulator.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
